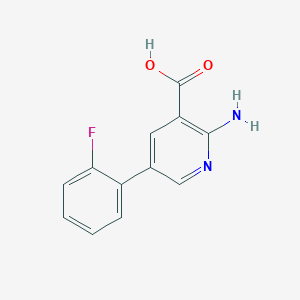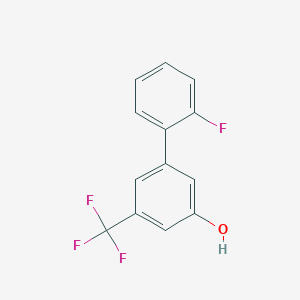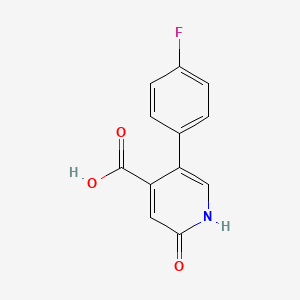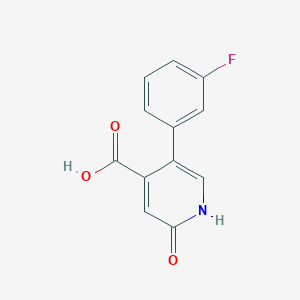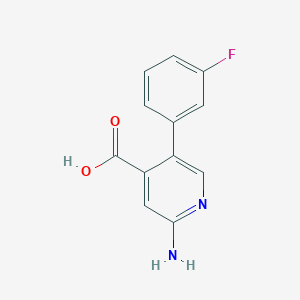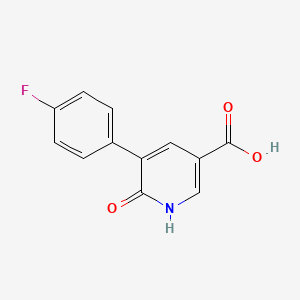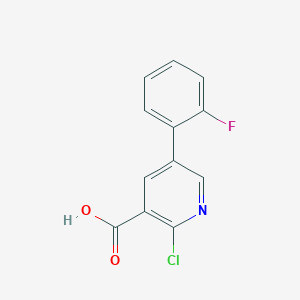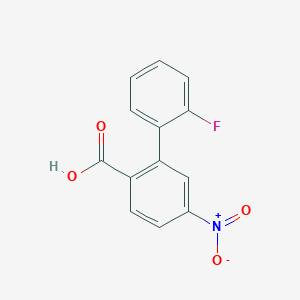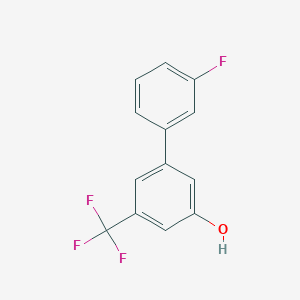
5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of 227.16 g/mol and a melting point of 45-50°C. This compound is used in laboratory experiments to study its biochemical and physiological effects, and its mechanism of action.
Applications De Recherche Scientifique
5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is widely used in scientific research. It has been used in studies on the effects of chemical compounds on the body, such as in the study of drug metabolism and pharmacokinetics. It has also been used in studies of the effects of chemical compounds on the environment, such as in the study of environmental pollutants. In addition, it has been used in studies of the effects of chemical compounds on the nervous system, such as in the study of neurotransmitters.
Mécanisme D'action
The mechanism of action of 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, it is believed to interfere with the metabolism of certain neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, are not fully understood. However, studies have shown that it can inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, it has been shown to interfere with the metabolism of certain neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the production of certain pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its high purity, and its ability to be easily synthesized. The limitations of using this compound in laboratory experiments include its potential to interfere with the metabolism of certain drugs and other compounds, as well as its potential to interfere with the metabolism of certain neurotransmitters.
Orientations Futures
The future directions for research on 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, include further studies on its potential to interfere with the metabolism of drugs and other compounds, as well as its potential to interfere with the metabolism of certain neurotransmitters. In addition, further research is needed to determine its potential to be used in the treatment of various diseases and conditions, such as cancer and Alzheimer’s disease. Finally, further research is needed to determine its potential to be used as an environmental pollutant.
Méthodes De Synthèse
5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized using a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alkoxide. In this case, the alkyl halide is 3-fluorophenyl trifluoromethyl bromide and the alkoxide is sodium phenoxide. The reaction occurs in the presence of anhydrous potassium carbonate as the base and acetic anhydride as the solvent. The product is then extracted with ethyl acetate and purified by distillation.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-3-1-2-8(5-11)9-4-10(13(15,16)17)7-12(18)6-9/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTZOFFWXIIQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673431 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1214356-06-5 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




